molecular formula C11H10N2S B2588093 6-Methylquinoline-2-carbothioamide CAS No. 938006-80-5

6-Methylquinoline-2-carbothioamide

Cat. No.: B2588093
CAS No.: 938006-80-5
M. Wt: 202.28
InChI Key: MRGBXQCDBAPQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylquinoline-2-carbothioamide is a research chemical . It has a molecular weight of 202.28 and a molecular formula of C11H10N2S .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a methyl group at the 6-position and a carbothioamide group at the 2-position .


Chemical Reactions Analysis

Quinoline, the core structure of this compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Safety and Hazards

While specific safety data for 6-Methylquinoline-2-carbothioamide is not available, it’s important to handle all research chemicals with care. They should not be ingested, inhaled, or come into contact with skin and eyes. Protective clothing, gloves, and eye/face protection should be worn .

Future Directions

As a research chemical, 6-Methylquinoline-2-carbothioamide could be used in the synthesis of new compounds and in the study of their properties and potential applications . Given the broad bioactivity of quinoline derivatives, it could be of interest in medicinal chemistry research .

Properties

IUPAC Name

6-methylquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-7-2-4-9-8(6-7)3-5-10(13-9)11(12)14/h2-6H,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGBXQCDBAPQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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